molecular formula C16H26O3 B14510261 3-(3-Oxobutyl)cyclododecane-1,2-dione CAS No. 62788-37-8

3-(3-Oxobutyl)cyclododecane-1,2-dione

Cat. No.: B14510261
CAS No.: 62788-37-8
M. Wt: 266.38 g/mol
InChI Key: NKELVTUYQYXRAR-UHFFFAOYSA-N
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Description

3-(3-Oxobutyl)cyclododecane-1,2-dione is an organic compound with the molecular formula C16H26O3 It is a derivative of cyclododecane, featuring a 3-oxobutyl group attached to the cyclododecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxobutyl)cyclododecane-1,2-dione typically involves the reaction of cyclododecanone with a suitable reagent to introduce the 3-oxobutyl group. One common method is the alkylation of cyclododecanone with 3-bromobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxobutyl)cyclododecane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclododecane derivatives.

Scientific Research Applications

3-(3-Oxobutyl)cyclododecane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Oxobutyl)cyclododecane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups, leading to changes in biological activity or chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanone: A simpler ketone derivative of cyclododecane.

    3-(3-Oxobutyl)cyclohexanone: A similar compound with a cyclohexane ring instead of cyclododecane.

    Cyclododecane-1,2-dione: A diketone derivative of cyclododecane.

Uniqueness

3-(3-Oxobutyl)cyclododecane-1,2-dione is unique due to its specific structure, which combines the stability of the cyclododecane ring with the reactivity of the 3-oxobutyl group. This combination allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

62788-37-8

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3-(3-oxobutyl)cyclododecane-1,2-dione

InChI

InChI=1S/C16H26O3/c1-13(17)11-12-14-9-7-5-3-2-4-6-8-10-15(18)16(14)19/h14H,2-12H2,1H3

InChI Key

NKELVTUYQYXRAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCCCCCCCC(=O)C1=O

Origin of Product

United States

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